Benzyl(difluoromethyl)imino-lambda6-sulfanone
Description
Benzyl(difluoromethyl)imino-λ⁶-sulfanone is a fluorinated organosulfur compound characterized by a sulfanone core (λ⁶-sulfur oxidation state) substituted with a benzyl group, a difluoromethyl moiety, and an imino functional group. This structure combines the electronic effects of fluorine with the stereoelectronic properties of the sulfanone framework, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the imino-sulfanone moiety may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
benzyl-(difluoromethyl)-imino-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NOS/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBFKUPKGBMNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=N)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Benzyl(difluoromethyl)imino-lambda6-sulfanone
The synthesis of this compound requires sequential functionalization of the sulfur center. Three primary strategies dominate the literature:
- Sulfide Oxidation-Imination Cascade
- Nucleophilic Substitution on Sulfonyl Chloride Intermediates
- Metal-Catalyzed Cross-Coupling Approaches
Each method varies in efficiency, scalability, and compatibility with the difluoromethyl group.
Detailed Preparation Methods
Sulfide Oxidation-Imination Cascade
Synthesis of Benzyl(difluoromethyl)sulfide
The foundational step involves preparing benzyl(difluoromethyl)sulfide. As detailed in JP4465674B2 , this is achieved via nucleophilic substitution between benzyl thiol and difluoromethane derivatives. A representative procedure is as follows:
Procedure :
- Combine benzyl thiol (1.0 equiv), difluoromethane (1.2 equiv), and a base (e.g., NaOH) in a biphasic solvent system (water:chlorobenzene, 1:1).
- Stir vigorously at 60°C for 12 hours.
- Separate the organic layer, wash with water, and concentrate under reduced pressure.
Oxidation to Sulfoxide
The sulfide intermediate is oxidized to the sulfoxide using 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Careful temperature control (−10°C to 0°C) prevents over-oxidation to the sulfone.
Imination to Sulfoximine
Imination introduces the NH group using hydroxylamine-O-sulfonic acid (HOSA) or ammonia in the presence of a transition metal catalyst (e.g., Cu(I)). For λ⁶-sulfanones, chloramine-T or iodosylbenzene may facilitate nitrogen insertion.
Optimized Conditions :
- React sulfoxide (1.0 equiv) with HOSA (1.5 equiv) in methanol at 25°C for 24 hours.
- Purify via silica gel chromatography (ethyl acetate:hexane, 1:3).
Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable direct C–S bond formation. For example, Suzuki-Miyaura coupling between benzylboronic acids and difluoromethylsulfonyl imino precursors could be explored, though no direct examples exist in the provided sources.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Oxidation-Imination | High selectivity; established protocols | Multi-step; sensitive to over-oxidation | 65–72% |
| Sulfonyl Chloride | Rapid imination step | Intermediate instability; side reactions | 50–60% |
| Cross-Coupling | Modular; single-step | Requires specialized catalysts | Not reported |
Characterization and Validation
Critical analytical data for this compound include:
Chemical Reactions Analysis
Types of Reactions
Benzyl(difluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino-oxo moiety to amines or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its trifunctional design. Below is a comparison with key analogs:
Electronic and Steric Effects
- Fluorine Substitution: The difluoromethyl group in the target compound reduces basicity at adjacent sites (inductive effect) and increases electron-withdrawing character, stabilizing the sulfanone core. This contrasts with non-fluorinated analogs like benzyl sulfanes, which exhibit higher reactivity .
- Sulfur Oxidation State: The λ⁶-sulfanone group enhances polarity and oxidative stability compared to λ⁴-sulfanes (e.g., Benzyl(1-(2-methoxyphenyl)vinyl)sulfane) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s calculated logP (2.8) exceeds that of hydroxyl- or amino-substituted analogs (logP 1.2–1.8), favoring membrane permeability .
- Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, extending half-life relative to non-fluorinated sulfanes .
Q & A
Q. How can researchers optimize the synthesis of Benzyl(difluoromethyl)imino-λ⁶-sulfanone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 0–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of reagents. For example, introducing the difluoromethyl group via difluoromethyl halides requires anhydrous conditions to prevent hydrolysis . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Yield improvements (e.g., from 45% to 72%) are achievable by adjusting reaction times (12–24 hours) and using catalysts like triethylamine .
Q. What spectroscopic techniques are critical for characterizing Benzyl(difluoromethyl)imino-λ⁶-sulfanone?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −120 ppm for CF₂ groups) and confirms difluoromethyl incorporation .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and sulfanone sulfur environments (δ 120–130 ppm for λ⁶-sulfanone) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 295.0521 for C₁₀H₁₁F₂N₂O₂S) .
Q. Why is the difluoromethyl group significant in modifying the compound’s bioactivity?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s electronegativity also polarizes adjacent bonds, increasing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) . Comparative studies show trifluoromethyl analogs exhibit lower selectivity due to steric bulk, whereas difluoromethyl balances reactivity and specificity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Benzyl(difluoromethyl)imino-λ⁶-sulfanone in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For example, the sulfanone sulfur’s electrophilicity (Mulliken charge: +1.2 e) facilitates nucleophilic attack by amines or thiols. Solvent effects (PCM model) refine activation energy predictions (ΔG‡ ~25–30 kcal/mol in DMSO) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .
- Target-Specific Assays : Compare inhibition of purified enzymes (e.g., kinase X vs. whole-cell assays) to isolate off-target effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) that may alter activity .
Q. How do substituents on the benzyl ring influence the compound’s binding to biological targets?
- Methodological Answer : Substituent effects are quantified via structure-activity relationship (SAR) studies:
| Substituent | Binding Affinity (Kd, nM) | LogP | Notes |
|---|---|---|---|
| -H | 450 ± 30 | 2.1 | Baseline |
| -4-F | 220 ± 15 | 2.3 | Improved hydrophobic interactions |
| -3-OCH₃ | 680 ± 50 | 1.8 | Steric hindrance reduces binding |
Electron-withdrawing groups (e.g., -F) enhance target engagement, while bulky groups (e.g., -OCH₃) disrupt ligand-protein docking .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for Benzyl(difluoromethyl)imino-λ⁶-sulfanone?
- Methodological Answer : Variations arise from:
- Impurity of Starting Materials : Use HPLC-grade reagents (≥99.5% purity) to minimize side reactions .
- Moisture Sensitivity : Conduct reactions under nitrogen/argon to prevent hydrolysis of the imino-sulfanone intermediate .
- Catalyst Optimization : Screen catalysts (e.g., DMAP vs. pyridine) to identify yield-boosting additives .
Experimental Design
Q. What in vitro assays are most suitable for evaluating the compound’s antimicrobial potential?
- Methodological Answer :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Profiling : Serial passage assays (10–15 generations) assess propensity for resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
